1,5-Anhydro-d-mannitol
Overview
Description
Synthesis Analysis
1,5-Anhydro-d-mannitol is synthesized from D-mannitol via dehydration processes. The dehydration of D-mannitol yields 2,5-anhydro-D-glucitol as one product due to the symmetrical nature of D-mannitol. Acid-catalyzed dehydration allows for the isolation of derivatives, including 2,5-anhydro-4,6-di-O-benzyl-D-glucitol, highlighting its potential as a building block for C-nucleoside synthesis (Edmilson Clarindo de Siqueira, A. Nazarenko, B. Doboszewski, 2013).
Molecular Structure Analysis
The molecular structure of 1,5-Anhydro-d-mannitol derivatives has been elucidated through X-ray crystallography, revealing variations in bond lengths and angles compared to the unesterified parent compound. The crystal structure analysis of 2,5-anhydro-1-O-(p-tolylsulfonyl)-D-mannitol, for instance, provides insights into the conformation and bonding patterns of these derivatives, showcasing their complex and versatile molecular geometry (R. Voll, T. M. Nguyen, F. Fronczek, E. S. Younathan, 1993).
Chemical Reactions and Properties
1,5-Anhydro-d-mannitol undergoes various chemical reactions, serving as a precursor for the synthesis of novel compounds. For example, its derivatives have been used to develop novel low-molecular-mass oil-gelling agents, highlighting its utility in creating new materials with specific physical properties (Takahito Kajiki, S. Komba, 2019).
Physical Properties Analysis
The physical properties of 1,5-Anhydro-d-mannitol and its derivatives, such as solubility, melting point, and crystalline structure, have been extensively studied. The polymorphic forms of anhydrous D-mannitol, for instance, have been characterized to understand the material's stability and behavior under different conditions (C. Botez, P. Stephens, Cletus Nunes, R. Suryanarayanan, 2003).
Chemical Properties Analysis
The chemical properties of 1,5-Anhydro-d-mannitol, including its reactivity, chemical stability, and interaction with other compounds, are central to its applications in synthesis and material science. For example, its role in inhibiting gluconeogenesis in isolated rat hepatocytes underlines its biochemical significance and potential therapeutic applications (Hope C. Stevens, T. Covey, W. Dills, W. Dills, 1985).
Scientific Research Applications
1. Bioconversion in Saccharomyces Cerevisiae
- Summary of Application: 1,5-Anhydro-D-fructose (AF) was added to cultures of Saccharomyces cerevisiae and converted to 1,5-anhydro-D-glucitol (AG) and 1,5-anhydro-D-mannitol (AM) by two NADPH-dependent 1,5-anhydro-D-fructose reductase (AFR) .
- Methods of Application: The experiment involved adding 1,5-Anhydro-D-fructose to cultures of Saccharomyces cerevisiae. The conversion to 1,5-anhydro-D-glucitol and 1,5-anhydro-D-mannitol was facilitated by two NADPH-dependent 1,5-anhydro-D-fructose reductase .
- Results or Outcomes: The experiment demonstrated an in vitro NADP–NADPH cycling system using the AFR-AG ability to reduce AF and oxidize L-xylose. AG production using low concentration of NADPH increased with the addition of L-xylose .
2. Development of Novel Low-Molecular-Mass Oil-gelling Agents
- Summary of Application: 1,5-Anhydro-D-mannitol was used in the development of a novel low-molecular-mass oil-gelling agent .
- Methods of Application: Various saturated linear fatty acids with 10 to 18 and 22 carbon atoms were introduced into all the hydroxy groups of 1,5-AG and 1,5-AM .
3. Engineering of d-Mannitol Crystals
- Summary of Application: d-Mannitol is a common six-carbon sugar alcohol, which is widely used in food, chemical, pharmaceutical, and other industries. It has three polymorphs: β, δ, and α. These different polymorphs have unique physicochemical properties, thus affecting the industrial applications of d-mannitol .
- Methods of Application: The study involved the engineering of d-Mannitol crystals to control the polymorphic forms. The characteristics of different d-mannitol polymorphs, such as crystal structure, morphology, molecular conformational energy, stability, solubility, and the analytical techniques of d-mannitol polymorphisms were studied .
- Results or Outcomes: The study provided new ideas for a more personalized design of d-mannitol for various applications, especially as a pharmaceutical excipient .
4. Experimental Control in Glycemic Control Studies
- Summary of Application: 1,5-Anhydro-D-mannitol is used as an experimental control in studies involving 1,5-Anhydrosorbitol, a short-term marker for glycemic control .
- Methods of Application: In studies involving 1,5-Anhydrosorbitol, 1,5-Anhydro-D-mannitol is used as an inactive analogue to serve as a control .
- Results or Outcomes: The use of 1,5-Anhydro-D-mannitol as a control helps in the accurate assessment of the effects of 1,5-Anhydrosorbitol in glycemic control studies .
5. Use in Food Industry
- Summary of Application: d-Mannitol is a common six-carbon sugar alcohol, which is widely used in food, chemical, pharmaceutical, and other industries . It has superior characteristics, such as low calorific value, no moisture absorption, high stability, and suitability as a sweetener .
- Methods of Application: d-Mannitol is used in various food products due to its superior characteristics .
- Results or Outcomes: The use of d-Mannitol in the food industry has been beneficial due to its low calorific value, no moisture absorption, high stability, and suitability as a sweetener .
6. Experimental Control in Glycemic Control Studies
- Summary of Application: 1,5-Anhydro-D-mannitol is used as an experimental control in studies involving 1,5-Anhydrosorbitol, a short-term marker for glycemic control .
- Methods of Application: In studies involving 1,5-Anhydrosorbitol, 1,5-Anhydro-D-mannitol is used as an inactive analogue to serve as a control .
- Results or Outcomes: The use of 1,5-Anhydro-D-mannitol as a control helps in the accurate assessment of the effects of 1,5-Anhydrosorbitol in glycemic control studies .
Safety And Hazards
properties
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c7-1-4-6(10)5(9)3(8)2-11-4/h3-10H,1-2H2/t3-,4-,5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCAJMNYNOGXPB-KVTDHHQDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701314215 | |
Record name | 1,5-Anhydro-D-mannitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701314215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Anhydro-d-mannitol | |
CAS RN |
492-93-3 | |
Record name | 1,5-Anhydro-D-mannitol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=492-93-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,5-Anhydro-mannitol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492933 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,5-Anhydro-D-mannitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701314215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | STYRACITOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V415COZ8I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.